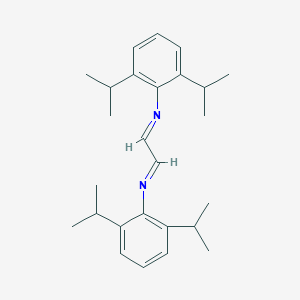

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2/c1-17(2)21-11-9-12-22(18(3)4)25(21)27-15-16-28-26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVIIGXMTONOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC=NC2=C(C=CC=C2C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348116 | |

| Record name | (1E,2E)-N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74663-75-5 | |

| Record name | (1E,2E)-N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N'-Bis(2,6-diisopropylphenyl)ethanediimine: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine, a sterically hindered α-diimine ligand. This document is intended to serve as a valuable resource for professionals in chemical research and drug development.

Introduction

This compound, also known as glyoxal-bis(2,6-diisopropylanil), is a symmetrical diimine ligand characterized by a central ethanediimine backbone flanked by two bulky 2,6-diisopropylphenyl (DIPP) substituents. Its molecular formula is C₂₆H₃₆N₂, and it has a molecular weight of approximately 376.58 g/mol .[1] The significant steric hindrance provided by the DIPP groups enhances the stability of its coordination complexes and influences their reactivity, making it a valuable ligand in coordination chemistry and a precursor for N-heterocyclic carbene (NHC) catalysts.[1]

Synthesis

The most widely documented and reliable method for the synthesis of this compound is the acid-catalyzed condensation of 2,6-diisopropylaniline with glyoxal.[1] The reaction proceeds via a Schiff base formation mechanism.

This protocol is based on a common literature procedure.[1][2]

Materials:

-

2,6-diisopropylaniline (2.0 equivalents)

-

Glyoxal (40% aqueous solution, 1.0 equivalent)

-

Glacial Acetic Acid (catalytic amount)

-

Ethanol

-

Methanol (for washing)

-

Diethyl ether (for washing)

Procedure:

-

In a round-bottom flask, dissolve 2,6-diisopropylaniline (2.0 eq.) in ethanol.

-

Add a catalytic amount of glacial acetic acid (a few drops) to the solution.

-

To this stirred solution, add glyoxal (1.0 eq., 40% in water) dropwise at room temperature.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored as the clear solution gradually turns into a yellow suspension, indicating the formation of the diimine product.[1] The reaction may take several hours to days to reach completion.[1]

-

Once the reaction is complete, collect the pale-yellow precipitate by vacuum filtration.

-

Wash the collected solid sequentially with cold methanol and then with cold diethyl ether to remove unreacted starting materials and impurities.[1]

-

Dry the purified this compound product under vacuum.

Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields.[1]

The primary purification method involves washing the filtered product with appropriate solvents as described above. For higher purity, recrystallization can be performed. While a specific solvent system for recrystallization is not widely reported, based on the washing solvents, a solvent system in which the compound has high solubility when hot and low solubility when cold, such as ethanol or a mixed solvent system like hexane/ethyl acetate, could be effective.[1] Column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) can also be employed to obtain a crystalline solid.[1]

Properties

A summary of the key physical and spectroscopic properties of this compound is provided in the tables below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₆N₂ | [3] |

| Molecular Weight | 376.58 g/mol | [1] |

| Appearance | Pale-yellow to yellow-brown solid | [4] |

| Melting Point | 105-109 °C | [4] |

| Solubility | Soluble in ethanol and ethyl acetate; sparingly soluble in cold methanol and diethyl ether. | Inferred from synthesis and washing steps.[1] |

| IUPAC Name | N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine | [3] |

| CAS Number | 74663-75-5 | [3] |

| Technique | Data | Reference |

| ¹H NMR | (400 MHz, CDCl₃, 298 K): δ 8.10 (s, 2H, H-C=N), 7.16-7.04 (m, 6H, aryl), 2.87 (sep, 4H, ³JHH = 6.8 Hz, iPr H), 1.14 (d, 24H, ³JHH = 6.8 Hz, iPr Me). | [2] |

| ¹³C NMR | (101 MHz, CDCl₃, 298 K): δ 163.1 (s), 148.0 (s), 136.7 (s), 125.1 (s), 123.2 (s), 28.0 (s), 23.4 (s). | [2] |

| IR Spectroscopy | Expected characteristic peaks: C=N stretch (~1630-1680 cm⁻¹), C-H aromatic stretch (~3030 cm⁻¹), C-H aliphatic stretch (2850-3000 cm⁻¹). | Inferred from typical IR absorption frequencies. |

| Mass Spectrometry | Major peaks observed at m/z: 376 (M+), 333, 334, 219, 146. | [3] |

Applications and Reaction Pathways

This compound is a crucial ligand in the synthesis of transition metal catalysts and, notably, as a precursor to bulky N-heterocyclic carbenes (NHCs), such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene). These NHCs are highly effective ligands for a variety of metal-catalyzed reactions.

The diimine serves as a key starting material for the synthesis of imidazolium salts, which are the direct precursors to NHCs. The general workflow for this transformation is depicted below.

Caption: Synthetic pathway from starting materials to the NHC precursor IPr·HCl.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is an air-stable solid but may be sensitive to prolonged exposure to moisture, which can hydrolyze the imine bonds. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C).

Conclusion

This compound is a synthetically accessible and versatile α-diimine ligand. Its sterically demanding framework makes it a valuable component in the design of stable and reactive transition metal complexes and a key precursor for the synthesis of widely used N-heterocyclic carbene ligands. The detailed synthetic protocol and comprehensive property data provided in this guide are intended to facilitate its use in research and development.

References

In-Depth Technical Guide: Characterization of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine is a sterically hindered α-diimine ligand crucial in the field of coordination chemistry and catalysis. Its bulky 2,6-diisopropylphenyl substituents impart unique steric and electronic properties to its metal complexes, influencing their stability, solubility, and catalytic activity. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, including spectroscopic and structural data, along with detailed experimental protocols.

Physicochemical Properties

This compound is a pale-yellow to yellow-brown solid at room temperature.[1] The bulky diisopropylphenyl groups contribute to its stability and specific reactivity profile.[1]

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₆N₂ | [2] |

| Molecular Weight | 376.58 g/mol | [3] |

| Melting Point | 105-109 °C | [3] |

| Appearance | Pale-yellow to yellow-brown solid | [1] |

| CAS Number | 74663-75-5 | [3] |

Synthesis and Purification

The most common and well-documented method for the synthesis of this compound is the acid-catalyzed condensation reaction between 2,6-diisopropylaniline and glyoxal.

Experimental Protocol: Synthesis and Purification

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-diisopropylaniline (2 equivalents) in ethanol.

-

Addition of Reactants: To the stirred solution, add a 40% aqueous solution of glyoxal (1 equivalent) followed by a catalytic amount of glacial acetic acid.

-

Reaction: Stir the reaction mixture at ambient temperature for 1 to 2 hours. A yellow solid will precipitate out of the solution.

-

Isolation: Collect the crude product by filtration.

-

Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities.

-

Drying: Dry the purified product thoroughly in vacuo to yield this compound as a yellow-brown solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of this compound.

| ¹H NMR (CDCl₃, 400 MHz) | ||

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.10 | Singlet | Imine protons (N=CH) |

| ~7.15 | Multiplet | Aromatic protons |

| ~2.90 | Septet | Isopropyl methine protons (CH(CH₃)₂) |

| ~1.20 | Doublet | Isopropyl methyl protons (CH(CH₃)₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~163.1 | Imine carbon (N=CH) |

| ~148.0 | Aromatic quaternary carbon (C-N) |

| ~136.7 | Aromatic quaternary carbon (C-CH) |

| ~125.1 | Aromatic methine carbon (CH) |

| ~123.2 | Aromatic methine carbon (CH) |

| ~28.0 | Isopropyl methine carbon (CH(CH₃)₂) |

| ~23.4 | Isopropyl methyl carbon (CH(CH₃)₂) |

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified solid in about 0.6 mL of deuterated chloroform (CDCl₃).[4]

-

Filtration: Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.[5]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~1650 | C=N stretch (imine) | Strong |

| ~2960 | C-H stretch (aliphatic, isopropyl) | Strong |

| ~3060 | C-H stretch (aromatic) | Medium |

| ~1580, ~1460 | C=C stretch (aromatic) | Medium-Strong |

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (approximately 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[6][7]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded for background correction.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) is a common method for this type of molecule.

| m/z | Assignment | Relative Abundance |

| 376.3 | [M]⁺ (Molecular Ion) | Present |

| 333 | [M - C₃H₇]⁺ | Top Peak |

| 334 | Isotope peak of 333 | 2nd Highest |

| 146 | Fragment | 3rd Highest |

Data obtained from PubChem.[2]

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer's ion source using a direct insertion probe.[8] The sample is then heated to volatilize it.[8]

-

Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[9]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the separated ions to generate a mass spectrum.

Structural Characterization

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths and angles.

| Parameter | Value (Å) | Reference |

| N=C bond length | 1.265 (4) | [10] |

| C-C (imine backbone) bond length | 1.467 (4) | [10] |

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent, such as acetone.[10]

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the collected diffraction data to solve and refine the crystal structure, yielding the precise atomic coordinates and molecular geometry.

Applications in Catalysis

This compound is a versatile ligand in organometallic chemistry, primarily used in the synthesis of transition metal catalysts. The bulky diisopropylphenyl groups create a sterically demanding coordination environment around the metal center, which can enhance catalytic selectivity and stability.

References

- 1. Buy this compound | 74663-75-5 [smolecule.com]

- 2. This compound | C26H36N2 | CID 630473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 74663-75-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. sites.bu.edu [sites.bu.edu]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. shimadzu.com [shimadzu.com]

- 7. pelletpressdiesets.com [pelletpressdiesets.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine, a sterically hindered α-diimine ligand, is a compound of significant interest in coordination chemistry and catalysis. Its bulky 2,6-diisopropylphenyl substituents impart unique steric and electronic properties to its metal complexes, influencing their stability, reactivity, and catalytic activity. This guide provides a comprehensive overview of the molecular structure of this compound, including its key identifiers, structural data, and the experimental protocol for its synthesis.

Molecular Identification

A clear and unambiguous identification of this compound is crucial for researchers. The following table summarizes its primary molecular identifiers.

| Identifier | Value |

| IUPAC Name | N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine[1] |

| Synonyms | Glyoxal bis(2,6-diisopropylanil), N,N'-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene |

| CAS Number | 74663-75-5[1] |

| Molecular Formula | C₂₆H₃₆N₂[1] |

| Molecular Weight | 376.58 g/mol |

| SMILES String | CC(C)c1cccc(C)c1N=CC=Nc1c(C(C)C)cccc1C(C)C |

| InChI Key | JWVIIGXMTONOFR-UHFFFAOYSA-N[1] |

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a central ethanediimine (-N=CH-CH=N-) core flanked by two bulky 2,6-diisopropylphenyl groups. This structure is depicted in the diagram below.

Molecular structure of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the ¹H and ¹³C NMR spectral data.

Table 1: NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Assignment |

| ¹H NMR | 8.10 | s | 2H, N=CH |

| 7.16-7.04 | m | 6H, Ar-H | |

| 2.87 | sep | 4H, CH(CH₃)₂ | |

| 1.14 | d | 24H, CH(CH₃)₂ | |

| ¹³C NMR | 163.1 | s | N=CH |

| 148.0 | s | Ar-C | |

| 136.7 | s | Ar-C | |

| 125.1 | s | Ar-CH | |

| 123.2 | s | Ar-CH | |

| 28.0 | s | CH(CH₃)₂ | |

| 23.4 | s | CH(CH₃)₂ | |

| Solvent: CDCl₃. Data obtained from The Royal Society of Chemistry.[4] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

Table 2: Mass Spectrometry Data

| Technique | m/z | Assignment |

| GC-MS | 376 | [M]⁺ |

| Data obtained from PubChem.[1] |

Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved through the condensation reaction of 2,6-diisopropylaniline and glyoxal.[4]

Materials and Reagents

-

2,6-Diisopropylaniline

-

Glyoxal (40% solution in water)

-

Methanol

-

Acetic acid (catalyst)

-

Diethyl ether

Procedure

-

To a solution of 2,6-diisopropylaniline (2 equivalents) in methanol, a catalytic amount of acetic acid is added.

-

Glyoxal (1 equivalent) is then added dropwise to the stirred solution.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the formation of a yellow precipitate.

-

After the reaction is complete, the solid product is collected by filtration.

-

The collected solid is washed sequentially with cold methanol and diethyl ether to remove unreacted starting materials and impurities.

-

The final product, this compound, is obtained as a pale-yellow powder.

Logical Relationship of Synthesis

The synthesis follows a straightforward logical pathway from reactants to the final product.

Workflow for the synthesis of the target molecule.

Conclusion

This technical guide provides a detailed overview of the molecular structure of this compound, a key ligand in modern chemistry. The provided data on its identification, geometry, and spectroscopic characteristics, along with a reliable synthesis protocol, will be a valuable resource for researchers and professionals in the fields of chemical synthesis, catalysis, and drug development. The unique steric and electronic properties of this molecule, stemming from its bulky substituents, will continue to make it a subject of interest for the development of novel catalysts and materials.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine, a sterically hindered α-diimine ligand, is a compound of significant interest in coordination chemistry and catalysis. Its bulky 2,6-diisopropylphenyl substituents impart unique steric and electronic properties to its metal complexes, influencing their stability, solubility, and catalytic activity. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, along with a detailed experimental protocol for its synthesis.

Molecular Structure and Properties

| Property | Value |

| Chemical Formula | C₂₆H₃₆N₂ |

| Molecular Weight | 376.58 g/mol [1][2][3] |

| CAS Number | 74663-75-5[1][3][4] |

| Appearance | Pale-yellow to yellow-brown solid[5] |

| Melting Point | 105-109 °C[2][3] |

| IUPAC Name | N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine[6] |

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule. The spectra are consistent with the symmetric nature of the compound.

¹H NMR (400 MHz, CDCl₃, 298 K)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.10 | s | 2H | HC=N (Imine protons) |

| 7.16-7.04 | m | 6H | Aromatic protons |

| 2.87 | sep | 4H | CH (CH₃)₂ (Isopropyl methine) |

| 1.14 | d | 24H | CH(C H₃)₂ (Isopropyl methyl) |

¹³C NMR (101 MHz, CDCl₃, 298 K)

| Chemical Shift (δ) ppm | Assignment |

| 163.1 | C =N (Imine carbons) |

| 148.0 | Aromatic C (quaternary, C-N) |

| 136.7 | Aromatic C (quaternary, C-CH) |

| 125.1 | Aromatic CH |

| 123.2 | Aromatic CH |

| 28.0 | C H(CH₃)₂ (Isopropyl methine) |

| 23.4 | CH(C H₃)₂ (Isopropyl methyl) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

| Technique | Result | Interpretation |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular Ion Peak (M⁺) at m/z = 376 | Consistent with the calculated molecular weight of C₂₆H₃₆N₂. |

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=N Stretch | 1690-1640 |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of α-diimines like this compound is expected to show absorptions corresponding to π-π* and n-π* electronic transitions. The exact wavelengths and molar absorptivities would require experimental determination.

Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved through the condensation reaction of 2,6-diisopropylaniline and glyoxal.

Materials and Reagents:

-

2,6-diisopropylaniline

-

Glyoxal (40% aqueous solution)

-

Ethanol

-

Acetic acid (catalyst)

-

Methanol (for washing)

-

Diethyl ether (for washing)

Procedure:

-

Dissolve 2,6-diisopropylaniline (2 equivalents) in ethanol in a round-bottom flask.

-

Add a catalytic amount of acetic acid to the solution.

-

To this stirred solution, add glyoxal (1 equivalent) dropwise at room temperature.

-

The reaction mixture is then stirred for a specified time, often for several hours, during which a yellow precipitate forms.

-

The formation of the yellow solid indicates the precipitation of the diimine product.

-

The precipitate is collected by filtration.

-

The collected solid is washed sequentially with cold methanol and diethyl ether to remove unreacted starting materials and impurities.

-

The final product, this compound, is dried under vacuum to yield a pale-yellow powder.

Microwave-assisted synthesis can also be employed to reduce reaction times and potentially improve yields.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

- 1. This compound | 74663-75-5 | Benchchem [benchchem.com]

- 2. Buy this compound | 74663-75-5 [smolecule.com]

- 3. This compound | CAS 74663-75-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. Glyoxal bis(2,6-diisopropylanil), N,Nμ-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene, N,Nμ-Bis(2,6-diisopropylphenyl)ethanediimine, CasNo.74663-75-5 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 6. This compound | C26H36N2 | CID 630473 - PubChem [pubchem.ncbi.nlm.nih.gov]

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine CAS number 74663-75-5

An In-depth Technical Guide to N,N'-Bis(2,6-diisopropylphenyl)ethanediimine (CAS: 74663-75-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a sterically hindered α-diimine ligand, is a compound of significant interest in the field of coordination chemistry and catalysis. Its robust structure, characterized by a central ethanediimine backbone flanked by two bulky 2,6-diisopropylphenyl (DIPP) groups, imparts unique stability and reactivity to its metal complexes. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, characteristic reactions, and its applications in modern organic synthesis. While some imine-containing compounds have been explored for biological activity, the primary and well-documented role of this specific molecule is as a ligand in catalysis, and as such, it is not directly implicated in drug development signaling pathways.

Chemical and Physical Properties

This compound is a pale-yellow to yellow-brown solid at ambient conditions.[1] The bulky diisopropylphenyl groups are key to its solubility in many organic solvents and its ability to form stable, well-defined metal complexes. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 74663-75-5 | [2] |

| Molecular Formula | C₂₆H₃₆N₂ | [2] |

| Molecular Weight | 376.58 g/mol | [2] |

| IUPAC Name | N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine | [1] |

| Appearance | Pale-yellow to yellow-brown solid | [1] |

| Melting Point | 105-109 °C | [2] |

| Boiling Point | 492.0 ± 55.0 °C (Predicted) | |

| Density | 0.95 g/cm³ | [2] |

| SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)N=CC=NC2=C(C=CC=C2C(C)C)C(C)C | [1] |

| InChIKey | JWVIIGXMTONOFR-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The key spectral features are summarized in the following tables.

Table 2: ¹H and ¹³C NMR Spectral Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Assignment | Reference(s) |

| ¹H NMR | CDCl₃ | 8.10 (s, 2H) | Imine protons (N=CH) | |

| 7.16-7.04 (m, 6H) | Aromatic protons | |||

| 2.87 (sept, 4H, J=6.8 Hz) | Isopropyl methine protons (CH(CH₃)₂) | |||

| 1.14 (d, 24H, J=6.8 Hz) | Isopropyl methyl protons (CH(CH₃)₂) | |||

| ¹³C NMR | CDCl₃ | 163.1 | Imine carbon (N=C) | |

| 148.0 | Aromatic C (ipso, C-N) | |||

| 136.7 | Aromatic C (ipso, C-CH) | |||

| 125.1 | Aromatic CH | |||

| 123.2 | Aromatic CH | |||

| 28.0 | Isopropyl methine carbon (CH(CH₃)₂) | |||

| 23.4 | Isopropyl methyl carbon (CH(CH₃)₂) |

Table 3: Mass Spectrometry Data

| Technique | Key Fragments (m/z) | Interpretation | Reference(s) |

| GC-MS | 376.3 (M⁺) | Molecular Ion | [1] |

| 333, 219, 146 | Fragmentation products | [1] |

Table 4: Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~1640-1670 | C=N stretch of the imine |

Note: The specific IR spectrum is not widely published, but the characteristic C=N stretch for α-diimines is expected in this region.

Experimental Protocols

Synthesis of this compound

The most common and reliable method for the synthesis of this ligand is the acid-catalyzed condensation of 2,6-diisopropylaniline with glyoxal.

Reaction Scheme:

References

discovery of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

An In-depth Technical Guide to N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

Authored by: Gemini AI

Publication Date: December 26, 2025

Abstract

This compound, a sterically hindered α-diimine ligand, has garnered significant attention in the fields of coordination chemistry and catalysis. Its discovery and synthesis have paved the way for the development of novel metal complexes with unique reactivity and stability. This technical guide provides a comprehensive overview of the synthesis, characterization, and key properties of this important compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. Detailed experimental protocols, tabulated quantitative data, and process diagrams are presented to facilitate a deeper understanding and practical application of this knowledge.

Introduction

This compound, often referred to as a glyoxal-bis(2,6-diisopropylaniline) imine, is a symmetrical diimine ligand. The compound is characterized by a central ethanediimine backbone flanked by two bulky 2,6-diisopropylphenyl (DIPP) substituents.[1] This steric bulk imparted by the DIPP groups is a defining feature, contributing significantly to the compound's stability and influencing the coordination chemistry of its metal complexes.[1] These characteristics make it a valuable precursor for the synthesis of transition metal catalysts used in various organic transformations.[1][2] This document details the foundational synthesis and characterization of this compound.

Synthesis

The most widely employed and documented method for the synthesis of this compound is the acid-catalyzed condensation reaction between 2,6-diisopropylaniline and glyoxal.[1] This reaction proceeds via a Schiff base formation mechanism, where the primary amine groups of two 2,6-diisopropylaniline molecules react with the two aldehyde functionalities of glyoxal to form the diimine linkages.[1]

Reaction Scheme

The overall synthetic transformation is depicted below:

Caption: Synthetic scheme for this compound.

Experimental Protocols

Protocol 1: General Laboratory Synthesis

This procedure is adapted from literature reports and represents a standard method for the preparation of this compound.[3]

Materials:

-

2,6-Diisopropylaniline (2.00 equivalents)

-

40% Glyoxal in water (1.00 equivalent)

-

Methanol

-

Formic acid (catalytic amount, a few drops)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-diisopropylaniline (2.00 eq) in methanol.

-

To this solution, add a 40% aqueous solution of glyoxal (1.00 eq).

-

Add two to three drops of formic acid to the reaction mixture.

-

Stir the solution at room temperature. The reaction progress can be monitored as the clear solution transitions to a yellow suspension, indicating the formation of the diimine product.[1] Typically, the reaction is stirred for 3 to 24 hours.[3]

-

Upon completion, the suspension is filtered to collect the solid product.

-

The collected solid is washed with a minimum amount of cold methanol to remove unreacted starting materials and impurities.[3]

-

The product is then dried under vacuum to yield N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine as a yellow powder.[3]

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted protocols have been shown to significantly reduce reaction times and, in some cases, improve yields.[1]

Materials:

-

2,6-Diisopropylaniline

-

Glyoxal

-

Acetic acid (catalyst)

-

Ethanol (solvent)

Procedure:

-

Combine 2,6-diisopropylaniline, glyoxal, a catalytic amount of acetic acid, and ethanol in a microwave-safe reaction vessel.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture for a period of minutes, with the specific time and temperature optimized for the scale of the reaction.

-

After cooling, the product precipitates and can be isolated by filtration, followed by washing with cold methanol and diethyl ether.[1]

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₃₆N₂ | [1][4] |

| Molecular Weight | 376.58 g/mol | [1][5] |

| Appearance | Pale-yellow to yellow powder | [1][3] |

| Melting Point | 105-109 °C | [5] |

| IUPAC Name | N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine | [4] |

Spectroscopic Data

The following data is characteristic of this compound.

| Spectroscopic Data | Value | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.10 (s, 2H, H-C=N), 7.16-7.04 (m, 6H, aryl), 2.87 (sep, 4H, J = 6.8 Hz, iPr H), 1.14 (d, 24H, J = 6.8 Hz, iPr Me) | [6] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 163.1 (s), 148.0 (s), 136.7 (s), 125.1 (s), 123.2 (s), 28.0 (s), 23.4 (s) | [6] |

| Mass Spectrometry (m/z) | 376 (Molecular Ion Peak) | [7] |

Experimental Workflow and Characterization

The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity.

References

- 1. This compound | 74663-75-5 | Benchchem [benchchem.com]

- 2. Glyoxal bis(2,6-diisopropylanil), N,Nμ-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene, N,Nμ-Bis(2,6-diisopropylphenyl)ethanediimine | 74663-75-5 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. This compound | C26H36N2 | CID 630473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 74663-75-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. rsc.org [rsc.org]

- 7. Buy this compound | 74663-75-5 [smolecule.com]

The Fundamental Chemistry of Diimine Ligands: A Technical Guide for Researchers

An in-depth exploration of the synthesis, electronic properties, and coordination chemistry of diimine ligands, pivotal scaffolds in catalysis and materials science.

Introduction

Diimine ligands, organic compounds featuring two imine (C=N) functional groups, have emerged as a cornerstone of modern coordination chemistry. Their versatility stems from the ease with which their steric and electronic properties can be tuned, allowing for precise control over the behavior of the resulting metal complexes.[1] This has led to their widespread application in various fields, from homogeneous catalysis, including olefin polymerization and cross-coupling reactions, to the development of novel luminescent materials and potential therapeutic agents.[2][3][4] This technical guide provides a comprehensive overview of the fundamental chemistry of diimine ligands, with a focus on their synthesis, electronic and spectroscopic properties, and coordination behavior. Detailed experimental protocols and structured data tables are presented to serve as a practical resource for researchers, scientists, and professionals in drug development.

Synthesis of Diimine Ligands

The most common and straightforward method for synthesizing α-diimine ligands is the acid-catalyzed condensation reaction between an α-diketone and two equivalents of a primary amine.[2] This approach offers a high degree of modularity, as a wide variety of commercially available or readily synthesized diketones and anilines can be employed to generate a diverse library of ligands with tailored steric and electronic properties.[5] For unsymmetrical α-diimines, a stepwise condensation approach can be utilized.[6]

A more recent and innovative approach involves the titanium-mediated intermolecular diimination of alkynes, which allows for the synthesis of complex, unsymmetrical α-diimines that are not easily accessible through traditional condensation methods.[1] This multicomponent coupling strategy involves the reaction of a diazatitanacyclohexadiene intermediate with a C-nitroso compound.[1]

Experimental Protocol: Synthesis of a Symmetric α-Diimine Ligand

This protocol describes the synthesis of N,N'-bis-(2,6-diisopropylphenyl)acenaphthene-1,2-diimine, a commonly used bulky α-diimine ligand.

Materials:

-

Acenaphthenequinone

-

2,6-diisopropylaniline

-

p-toluenesulfonic acid (catalytic amount)

-

Toluene, anhydrous

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve acenaphthenequinone (1 equivalent) and 2,6-diisopropylaniline (2.2 equivalents) in anhydrous toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux and allow it to stir for 10-24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the crude product from hot ethanol to yield the pure α-diimine ligand as a crystalline solid.

-

Wash the crystals with cold ethanol and dry under vacuum.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Electronic and Spectroscopic Properties

The electronic properties of diimine ligands are central to their utility. They are considered "redox-active" or "non-innocent" ligands, meaning they can exist in multiple stable oxidation states.[7][8] Specifically, α-diimines can be readily reduced in one-electron steps to form a radical anion and a dianion.[9] This ability to act as an electron reservoir is crucial in many catalytic reactions, where the ligand can actively participate in electron transfer processes.[7]

The electronic and steric properties of diimine ligands can be systematically tuned by modifying the substituents on the N-aryl rings and the ligand backbone.[10][11] Electron-donating groups on the N-aryl rings increase the electron density at the nitrogen atoms, making the ligand a stronger σ-donor. Conversely, electron-withdrawing groups decrease the electron density, enhancing the π-acceptor properties of the ligand.

These electronic perturbations are reflected in the spectroscopic and electrochemical properties of the ligands and their metal complexes.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for characterizing diimine ligands. The imine protons typically appear as singlets in the ¹H NMR spectrum, and their chemical shift is sensitive to the electronic environment. Upon coordination to a metal center, a significant downfield shift of the imine proton signal is often observed.[12] For asymmetric ligands or in certain coordination geometries, the two imine environments may become inequivalent, leading to distinct signals.[12]

Infrared (IR) Spectroscopy: The C=N stretching vibration is a characteristic feature in the IR spectra of diimine ligands, typically appearing in the range of 1620-1650 cm⁻¹. Upon coordination to a metal, this band often shifts to a lower frequency, indicating a weakening of the C=N bond due to back-donation from the metal into the π* orbitals of the ligand.

UV-Visible (UV-Vis) Spectroscopy: Diimine ligands exhibit characteristic π → π* transitions in the UV region. When coordinated to a transition metal, new, often intense, metal-to-ligand charge transfer (MLCT) bands can appear in the visible region.[13] The energy of these MLCT bands is sensitive to the nature of the metal, its oxidation state, and the electronic properties of the diimine ligand.[13]

Electrochemical Properties

Cyclic voltammetry is a powerful technique for probing the redox activity of diimine ligands and their metal complexes. Diimine ligands typically display one or two reversible reduction waves corresponding to the formation of the radical anion and the dianion.[9] The reduction potentials are influenced by the substituents on the ligand, with electron-withdrawing groups making the ligand easier to reduce (less negative reduction potential). Coordination to a metal cation generally leads to an anodic shift (less negative potential) of the ligand-based reduction waves.[9]

Coordination Chemistry

Diimine ligands are versatile chelating agents that can coordinate to a wide range of metals, including main-group, transition, and lanthanide metals.[7] The most common coordination mode for α-diimines is as a bidentate N,N'-chelate, forming a stable five-membered ring with the metal center.[14] However, other coordination modes, such as monodentate and bridging, are also known.[15]

The steric bulk of the substituents on the N-aryl groups plays a crucial role in determining the coordination geometry and reactivity of the resulting metal complexes.[5] Bulky substituents can prevent the coordination of additional ligands, create a specific coordination pocket around the metal center, and influence the stability of the complex.

For tris-chelate transition metal complexes with asymmetrical diimines, the ligands can adopt either a meridional (mer) or facial (fac) orientation.[16] The relative stability of these isomers is influenced by factors such as the solvent, crystal packing forces, and steric interactions.[16]

Applications in Catalysis

Diimine metal complexes are highly effective catalysts for a variety of organic transformations. One of the most significant applications is in the field of olefin polymerization. Nickel and palladium complexes of α-diimines are renowned for their ability to catalyze the polymerization of ethylene and α-olefins to produce polymers with highly branched microstructures.[4] The unique "chain-walking" mechanism of these catalysts allows for the formation of both short- and long-chain branches.[4]

In addition to polymerization, diimine complexes have shown significant activity in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings.[3][17] They are also employed in hydrogenation, hydrosilylation, and C-H activation reactions.[2][5] The tunability of the diimine ligand allows for the optimization of catalyst performance for specific applications.

Data Tables

Table 1: Selected Spectroscopic Data for a Representative Diimine Ligand and its Metal Complex

| Compound | ¹H NMR (δ, ppm, imine-H) | ¹³C NMR (δ, ppm, imine-C) | IR (ν(C=N), cm⁻¹) | UV-Vis (λ_max, nm) |

| H₂L¹ | 4.92 (phenolic OH), 6.80-7.23 (aromatic CH) | ~172 | 1620 | 313 (n → π*) |

| [Cu(L¹)] | Not reported | ~172 (shifted) | 1608-1610 | 462 (Charge Transfer), ~550 (d-d) |

Data synthesized from representative examples in the literature.

Table 2: Representative Electrochemical Data for Diimine Ligands and Complexes

| Compound | E_red(1) (V vs. Fc/Fc⁺) | E_red(2) (V vs. Fc/Fc⁺) | E_ox (V vs. Fc/Fc⁺) |

| (LMes)AlCl₂(THF) | -1.37 | - | -0.62 |

| (LDipp)AlCl₂ | -1.34 | - | -0.73 |

| (LMes²⁻)AlCl(THF) | - | - | -0.94, -0.03 |

Data for aluminum complexes of N,N'-bis(aryl)-2,3-dimethyl-1,4-diazabutadiene ligands.[18]

Visualizations

Synthesis of a Diimine Ligand

References

- 1. α-Diimine synthesis via titanium-mediated multicomponent diimination of alkynes with C-nitrosos - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06111A [pubs.rsc.org]

- 2. research.unipd.it [research.unipd.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Diiminopyridine - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Main-group metal complexes of α-diimine ligands: structure, bonding and reactivity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Novel Oxidovanadium Complexes with Redox-Active R-Mian and R-Bian Ligands: Synthesis, Structure, Redox and Catalytic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Investigations of the Ligand Electronic Effects on α-Diimine Nickel(II) Catalyzed Ethylene Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Spectroscopy, and Electrochemistry of (α-Diimine)M(CO)3Br, M = Mn, Re, Complexes: Ligands Isoelectronic to Bipyridyl Show Differences in CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Metal complexes of diamines - Wikipedia [en.wikipedia.org]

- 15. dspace.library.uu.nl [dspace.library.uu.nl]

- 16. mer and fac isomerism in tris chelate diimine metal complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the Electronic Properties of N,N'-Diaryl-α-Diimines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic properties of N,N'-diaryl-α-diimines, a class of compounds with significant applications in catalysis, materials science, and medicinal chemistry. This document details their synthesis, spectroscopic characteristics, electrochemical behavior, and theoretical electronic structure, presenting quantitative data in structured tables for comparative analysis and providing detailed experimental protocols for key characterization techniques.

Introduction

N,N'-diaryl-α-diimines, also known as glyoxal bis(aryl)imines, are organic compounds characterized by a central 1,2-diimine backbone flanked by two aryl groups. The electronic nature of these molecules can be systematically tuned by modifying the substituents on the aryl rings, which in turn influences their coordination chemistry, redox behavior, and photophysical properties. Understanding these electronic characteristics is crucial for the rational design of new catalysts, functional materials, and therapeutic agents.

Synthesis of N,N'-Diaryl-α-Diimines

The synthesis of N,N'-diaryl-α-diimines is typically achieved through the condensation reaction of an α-dicarbonyl compound, most commonly glyoxal, with two equivalents of a substituted aniline.

General Synthetic Protocol

A solution of the desired substituted aniline (2.2 equivalents) in an appropriate solvent, such as ethanol or methanol, is prepared. To this solution, an aqueous solution of glyoxal (1.0 equivalent, typically 40 wt. %) is added dropwise with stirring. The reaction mixture is then stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the aniline derivative. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the resulting solid product is typically collected by filtration, washed with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.

Spectroscopic Properties

The electronic absorption and emission properties of N,N'-diaryl-α-diimines are key to understanding their electronic transitions and potential applications in photochemistry and optoelectronics.

UV-Visible Absorption and Photoluminescence Spectroscopy

The UV-Vis absorption spectra of N,N'-diaryl-α-diimines are characterized by intense absorption bands in the ultraviolet and visible regions, corresponding to π-π* and n-π* electronic transitions. The position and intensity of these bands are sensitive to the nature of the substituents on the aryl rings and the polarity of the solvent. Electron-donating groups typically cause a red-shift (bathochromic shift) of the absorption maxima, while electron-withdrawing groups lead to a blue-shift (hypsochromic shift). Many of these compounds also exhibit fluorescence, with emission wavelengths that are also dependent on the molecular structure and environment.

Table 1: Spectroscopic Data for a Series of N,N'-Diaryl-α-Diimines

| Compound ID | Aryl Substituent (R) | Absorption λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission λmax (nm) |

| 1a | H | 329 | - | 393 |

| 1b | 4-OCH₃ | 335 | - | 410 |

| 1c | 4-OCF₃ | 352 | - | 403 |

| 1d | 4-N(CH₃)₂ | - | - | 410 |

Data presented is representative and compiled from various sources. Specific values can vary based on solvent and experimental conditions.

Experimental Protocol: UV-Visible Spectroscopy

UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. Solutions of the N,N'-diaryl-α-diimine compounds are prepared in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or ethanol) at a concentration typically in the range of 10⁻⁵ to 10⁻⁴ M. The solutions are placed in a 1 cm path length quartz cuvette. The spectrophotometer is first blanked with the pure solvent. The absorption spectrum is then recorded over a wavelength range of approximately 200 to 800 nm. For fluorescence measurements, a spectrofluorometer is used. The excitation wavelength is set at or near the absorption maximum of the compound, and the emission spectrum is recorded at a 90-degree angle to the excitation beam.

Electrochemical Properties

Cyclic voltammetry is a powerful technique to probe the redox behavior of N,N'-diaryl-α-diimines, providing information on their oxidation and reduction potentials and the stability of the resulting radical ions. These properties are critical for their application in redox catalysis and organic electronics.

Redox Potentials and HOMO/LUMO Energy Level Estimation

The electrochemical behavior of N,N'-diaryl-α-diimines is characterized by reversible or quasi-reversible reduction and oxidation processes. The reduction potentials are associated with the acceptance of electrons into the lowest unoccupied molecular orbital (LUMO), while the oxidation potentials correspond to the removal of electrons from the highest occupied molecular orbital (HOMO). The HOMO and LUMO energy levels can be estimated from the onset potentials of the oxidation and reduction peaks, respectively, using ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard.

Table 2: Electrochemical Data and Estimated HOMO/LUMO Energy Levels

| Compound ID | Aryl Substituent (R) | E_ox (V vs. Fc/Fc⁺) | E_red (V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) |

| 1a | H | 0.95 | -1.85 | -5.75 | -2.95 | 2.80 |

| 1b | 4-OCH₃ | 0.80 | -1.90 | -5.60 | -2.90 | 2.70 |

| 1c | 4-CF₃ | 1.10 | -1.70 | -5.90 | -3.10 | 2.80 |

| 1d | 4-N(CH₃)₂ | 0.65 | -1.95 | -5.45 | -2.85 | 2.60 |

Note: HOMO and LUMO levels are estimated using the empirical formulas: E_HOMO = -[E_ox(onset) + 4.8] eV and E_LUMO = -[E_red(onset) + 4.8] eV, where the potentials are referenced to the Fc/Fc⁺ couple.

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry experiments are performed using a three-electrode setup in a gastight electrochemical cell under an inert atmosphere (e.g., argon or nitrogen). A glassy carbon or platinum electrode serves as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) as the reference electrode. The measurements are carried out in a dry, deoxygenated aprotic solvent such as acetonitrile or dichloromethane, containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The analyte concentration is typically in the range of 1-5 mM. The potential is scanned over a suitable range to observe the redox processes of the compound. Ferrocene is added at the end of the experiment as an internal standard, and all potentials are referenced to the Fc/Fc⁺ couple.

Theoretical Electronic Structure

Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure of N,N'-diaryl-α-diimines, including the energies and spatial distributions of their frontier molecular orbitals (HOMO and LUMO).

Computational Details

Quantum chemical calculations are typically performed using a software package such as Gaussian. The molecular geometries are first optimized to their ground state using a suitable level of theory, for example, the B3LYP functional with a 6-31G(d) basis set. Frequency calculations are then performed to confirm that the optimized structures correspond to true energy minima. The HOMO and LUMO energies and their corresponding orbital surfaces are then calculated at the same level of theory. These calculations help to visualize the electron density distribution and predict the sites of electrophilic and nucleophilic attack.

Table 3: Computationally Derived Electronic Properties

| Compound ID | Aryl Substituent (R) | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Energy Gap (eV) |

| 1a | H | -5.95 | -2.15 | 3.80 |

| 1b | 4-OCH₃ | -5.70 | -2.05 | 3.65 |

| 1c | 4-CF₃ | -6.20 | -2.40 | 3.80 |

| 1d | 4-N(CH₃)₂ | -5.40 | -1.90 | 3.50 |

Note: Calculated values can vary depending on the level of theory and basis set used.

Visualizations

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of N,N'-diaryl-α-diimines and the logical relationship between their structural modifications and resulting electronic properties.

Caption: General workflow for the synthesis and electronic characterization of N,N'-diaryl-α-diimines.

Caption: Relationship between aryl substituents and the electronic properties of N,N'-diaryl-α-diimines.

Conclusion

This technical guide has provided a detailed overview of the electronic properties of N,N'-diaryl-α-diimines, supported by tabulated data and experimental protocols. The systematic tunability of their electronic structure through modification of the aryl substituents makes them a versatile class of compounds for a wide range of applications. The presented data and methodologies serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, facilitating the design and synthesis of new functional molecules with tailored electronic properties.

A Preliminary Technical Guide to N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive preliminary investigation into N,N'-Bis(2,6-diisopropylphenyl)ethanediimine, a symmetrical α-diimine ligand. Characterized by its bulky 2,6-diisopropylphenyl (DIPP) substituents, this compound exhibits significant steric hindrance that enhances its stability and dictates its coordination chemistry. It is a crucial ligand in the field of catalysis and a precursor for various transition metal complexes.[1] This guide covers its fundamental properties, synthesis protocols, key reactions, and applications, presenting data in a structured format for scientific use.

Core Properties and Identification

This compound, also widely known as glyoxal bis(2,6-diisopropylanil), is a yellow crystalline solid.[2] Its bulky DIPP groups are pivotal to its utility, influencing solubility, stability, and the catalytic activity of its metal complexes.[1]

Physical and Chemical Properties

The fundamental physical and chemical properties of the compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine | [3][4] |

| Synonyms | Glyoxal bis(2,6-diisopropylanil), N,Nμ-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene | [2][5][6] |

| CAS Number | 74663-75-5 | [1][4] |

| Molecular Formula | C₂₆H₃₆N₂ | [1][2][3] |

| Molecular Weight | 376.58 g/mol | [1][7] |

| Appearance | Pale-yellow to yellow-brown solid powder | [1][3] |

| Melting Point | 105-109 °C | [2][5][7] |

| Boiling Point | 492.0 ± 55.0 °C (Predicted) | [2][5] |

| Density | 0.95 g/cm³ | [5][7] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. The following table summarizes its nuclear magnetic resonance (NMR) data as reported in the literature.

| Nucleus | Solvent | Chemical Shift (δ) and Description | Reference(s) |

| ¹H NMR | CDCl₃ | 8.10 (s, 2H, H-C=N), 7.16-7.04 (m, 6H, aryl), 2.87 (sep, 4H, ³JHH = 6.8 Hz, iPr CH), 1.14 (d, 24H, ³JHH = 6.8 Hz, iPr CH₃) | [8] |

| ¹³C NMR | CDCl₃ | 163.1 (s), 148.0 (s), 136.7 (s), 125.1 (s), 123.2 (s), 28.0 (s), 23.4 (s) | [8] |

Synthesis and Experimental Protocols

The primary and most widely documented method for synthesizing this compound is the acid-catalyzed condensation of 2,6-diisopropylaniline with glyoxal.[1] This reaction proceeds via a Schiff base formation mechanism.[1]

Synthesis Workflow

The overall synthesis can be visualized as a two-step condensation process where two molecules of the aniline react with one molecule of glyoxal.

Detailed Experimental Protocol

This protocol is based on methodologies reported in the scientific literature.[8]

Materials:

-

2,6-diisopropylaniline (2 equivalents)

-

Glyoxal (40% solution in water, 1 equivalent)

-

Ethanol or Ethyl Acetate (solvent)

-

Acetic Acid (catalytic amount)

-

Cold Methanol (for washing)

-

Diethyl Ether (for washing)

Procedure:

-

Dissolve 2,6-diisopropylaniline (2 eq.) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of acetic acid to the solution.

-

To the vigorously stirred solution, add glyoxal (1 eq.) dropwise.

-

Allow the reaction to stir at room temperature. The progress can be monitored as the clear solution transitions to a yellow suspension, indicating product formation.[1]

-

After the reaction is complete (typically several hours, though microwave-assisted protocols can reduce this to minutes[1]), collect the precipitate by vacuum filtration.

-

Wash the collected solid sequentially with cold methanol and diethyl ether to remove unreacted starting materials and impurities.[1]

-

Dry the resulting pale-yellow powder under vacuum to yield pure this compound. A typical yield reported is around 49%.[8]

Chemical Reactivity and Applications

The chemistry of this compound is dominated by its diimine functionality and its role as a bidentate ligand.

Key Chemical Reactions

The compound undergoes several characteristic reactions:

-

Coordination Chemistry: It readily forms stable complexes with various transition metals, acting as a bidentate 'L' ligand. The bulky DIPP groups create a sterically protected environment around the metal center, influencing catalytic selectivity and stability.[1][9]

-

Reduction: The diimine linkage can be reduced to form the corresponding diamine, N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine, using standard reducing agents like lithium aluminum hydride.[3]

-

Oxidation: The imine groups can be oxidized to form the corresponding imine oxides.[1]

Applications

The primary application of this compound is as a supporting ligand in catalysis. Its metal complexes are effective catalysts for a range of organic transformations.

-

Palladium Catalysis: Its palladium complexes are used in aerobic alcohol oxidation reactions.[5][6]

-

Ruthenium Catalysis: It serves as a reactant in the preparation of ruthenium-based catalysts for olefin metathesis, transfer hydrogenation, and atom transfer radical polymerization (ATRP).[6]

-

N-Arylation: The ligand has been employed in the N-arylation of aromatic amines, a key reaction in the synthesis of pharmaceuticals.[5][6]

-

Materials Science: Due to its thermal stability and film-forming properties, it has been investigated as a potential host material for Organic Light-Emitting Diodes (OLEDs).[3]

References

- 1. This compound | 74663-75-5 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Buy this compound | 74663-75-5 [smolecule.com]

- 4. This compound | C26H36N2 | CID 630473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Glyoxal bis(2,6-diisopropylanil), N,Nμ-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene, N,Nμ-Bis(2,6-diisopropylphenyl)ethanediimine | 74663-75-5 [chemicalbook.com]

- 7. This compound | CAS 74663-75-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Palladium Complexes of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential catalytic applications of palladium complexes featuring the N,N'-Bis(2,6-diisopropylphenyl)ethanediimine ligand. Detailed experimental protocols for the synthesis of the ligand and its palladium(II) complex are presented, along with generalized protocols for its application in common cross-coupling reactions.

Introduction

Palladium complexes bearing α-diimine ligands have emerged as a versatile class of catalysts in organic synthesis and polymer chemistry. The electronic and steric properties of these complexes can be finely tuned by modifying the substitution pattern on the aryl groups of the diimine ligand. The this compound ligand, with its bulky 2,6-diisopropylphenyl substituents, provides significant steric hindrance around the metal center. This feature can influence catalyst stability, activity, and selectivity in various transformations. This document details the synthesis of the ligand and its corresponding dichloro[this compound]palladium(II) complex, and explores its potential applications in catalysis.

Synthesis Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the this compound ligand via the condensation of 2,6-diisopropylaniline with glyoxal.

Materials:

-

2,6-diisopropylaniline

-

Glyoxal (40% solution in water)

-

Ethanol

-

Acetic acid (glacial)

-

Methanol (cold)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-diisopropylaniline (2 equivalents) in ethanol.

-

To this solution, add a catalytic amount of glacial acetic acid.

-

Slowly add glyoxal (1 equivalent, 40% aqueous solution) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature, during which a yellow precipitate should form.

-

Cool the mixture further in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid sequentially with cold methanol and diethyl ether to remove unreacted starting materials and impurities.

-

Dry the purified this compound ligand under vacuum.

Yield: A typical yield for this reaction is in the range of 70-85%.[1]

Protocol 2: Synthesis of Dichloro[this compound]palladium(II)

This protocol outlines the synthesis of the palladium(II) complex from the prepared ligand and palladium(II) chloride.

Materials:

-

This compound

-

Palladium(II) chloride (PdCl₂)

-

Acetonitrile

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, suspend palladium(II) chloride (1 equivalent) in acetonitrile.

-

In a separate flask, dissolve this compound (1 equivalent) in acetonitrile.

-

Slowly add the ligand solution to the palladium(II) chloride suspension with vigorous stirring.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours.

-

The formation of the product may be indicated by a color change.

-

Remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the desired dichloro[this compound]palladium(II) complex.

Catalytic Applications

While specific catalytic data for dichloro[this compound]palladium(II) is not extensively available in the public domain, its structural similarity to other catalytically active palladium-diimine complexes suggests its potential in various cross-coupling reactions. The following protocols are generalized based on established procedures for similar catalysts and can serve as a starting point for optimization.

Application 1: Mizoroki-Heck Cross-Coupling Reaction

The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.

Generalized Protocol:

-

To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), a base (e.g., K₂CO₃, NaOAc, or Et₃N, 2.0 mmol), and dichloro[this compound]palladium(II) (0.01-1 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Add a suitable anhydrous solvent (e.g., DMF, NMP, or toluene, 3-5 mL) via syringe.

-

Stir the reaction mixture at a specified temperature (typically between 80-140 °C) for a designated time (4-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Representative Data for Similar Palladium Catalysts:

The following table presents representative yields for the Mizoroki-Heck reaction using other palladium catalysts with bulky N-heterocyclic carbene or phosphine ligands, which can be used as a benchmark for optimization studies with the target complex.

| Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Catalyst Loading (mol%) | Yield (%) |

| 4-Bromoacetophenone | Styrene | K₂CO₃ | DMF | 120 | 0.1 | >95 |

| 4-Iodotoluene | n-Butyl acrylate | NaOAc | DMAc | 100 | 0.5 | 92 |

| 1-Bromo-4-nitrobenzene | Methyl acrylate | Et₃N | Toluene | 110 | 1.0 | 88 |

| 4-Chlorobenzonitrile | Styrene | Cs₂CO₃ | Dioxane | 130 | 2.0 | 75 |

Catalytic Cycle for Mizoroki-Heck Reaction:

References

Application Notes and Protocols: Synthesis of N-Heterocyclic Carbenes from N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-heterocyclic carbenes (NHCs), specifically focusing on the widely used 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) and its corresponding saturated analogue (SIPr), starting from N,N'-Bis(2,6-diisopropylphenyl)ethanediimine. The protocols are designed to be a valuable resource for researchers in organic synthesis, organometallic chemistry, and drug development, where NHCs are pivotal ligands for catalysis.

Introduction

N-heterocyclic carbenes (NHCs) have emerged as a significant class of ancillary ligands in transition-metal catalysis due to their strong σ-donating properties and steric tunability.[1][2] The bulky NHC ligand, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr), and its saturated counterpart, 1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene (SIPr), are among the most common and effective NHCs utilized in a wide array of chemical transformations.[3] This document outlines the synthetic routes to these NHCs and their precursors starting from this compound.

Synthetic Pathways

The synthesis of IPr and SIPr and their precursor salts from this compound involves a multi-step process. The general synthetic scheme is depicted below. The diimine is first synthesized by the condensation of 2,6-diisopropylaniline with glyoxal.[4][5] This intermediate can then be used to synthesize the unsaturated imidazolium salt (IPr·HCl) or the saturated imidazolinium salt (SIPr·HCl). The free carbenes can be obtained by deprotonation of these salts.

Figure 1: General synthetic pathway from starting materials to NHC precursors and free carbenes.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the key diimine intermediate.

Reaction Scheme:

Figure 2: Synthesis of this compound.

Procedure:

-

In a round-bottomed flask, dissolve 2,6-diisopropylaniline in a suitable solvent such as methanol.[5]

-

Add an aqueous solution of glyoxal (40 wt. %) to the aniline solution.

-

Add a few drops of formic acid to catalyze the reaction.[5]

-

Stir the reaction mixture at room temperature for 15 hours.[5]

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold methanol and dry under vacuum to afford the pure diimine.

Quantitative Data:

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 2,6-diisopropylaniline (2 equiv.) | Glyoxal (1 equiv.) | This compound | 49% | [6] |

Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

This protocol outlines an efficient synthesis of the unsaturated NHC precursor, IPr·HCl.[4][7]

Reaction Scheme:

References

- 1. scispace.com [scispace.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]

Application Notes and Protocols: Investigating α-Diimine Ligands in Olefin Metathesis

Introduction

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine is a member of the α-diimine class of ligands, characterized by a bidentate structure with nitrogen donor atoms. These ligands are renowned for their steric bulk and tunable electronic properties, which have been successfully exploited in various catalytic applications. While the primary application of bulky α-diimine ligands, such as this compound, has been in the field of late-transition metal catalyzed olefin polymerization (e.g., Brookhart catalysts), their potential in olefin metathesis remains an area of exploratory research.

This document provides a framework for investigating the application of this compound and related α-diimine ligands in olefin metathesis. It includes a hypothetical screening protocol and data presentation templates to guide researchers in this endeavor.

Hypothetical Application in Olefin Metathesis

The exploration of novel ligands is crucial for advancing the capabilities of olefin metathesis catalysts. While N-heterocyclic carbenes (NHCs) and phosphines are the dominant ligands in successful ruthenium-based metathesis catalysts, the unique steric and electronic properties of α-diimine ligands could potentially offer new avenues for catalyst design, stability, and selectivity. A hypothetical research workflow to investigate this is outlined below.

Experimental Workflow for Catalyst Screening

Application Notes and Protocols: Activation of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine-Derived Catalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine is a crucial precursor for the synthesis of bulky N-heterocyclic carbene (NHC) ligands, most notably 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr). These NHC ligands, when complexed with transition metals such as palladium or ruthenium, form highly active and versatile catalysts. The activation of the initial diimine involves a two-step process: cyclization to form an imidazolium salt (the NHC precursor), followed by deprotonation to generate the free carbene which then coordinates to the metal center. This document provides detailed protocols for the synthesis of the imidazolium salt precursor and its subsequent activation to form a catalytically active palladium complex, along with an application in a Suzuki-Miyaura cross-coupling reaction.

Data Presentation

Table 1: Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1. Diimine Synthesis | 2,6-diisopropylaniline, Glyoxal (40 wt% in water), Formic acid | Methanol | Room Temperature | 3 | 70 | [1][2] |

| 2. Cyclization | This compound, Paraformaldehyde, 4N HCl in dioxane | Ethyl acetate | 0 to Room Temperature | 2 | 70 | [1] |

Table 2: In-situ Activation and Application in Suzuki-Miyaura Coupling

| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| PEPPSI-IPr | Aryl chlorides/bromides | Phenylboronic acid | NaOtBu | Dioxane | 100 | Short | High | [3][4] |

| Microwave-assisted | Aryl halides | Various boronic acids | K₃PO₄ | Solvent-free | Microwave | Minutes | High | [5] |

Experimental Protocols

Protocol 1: Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

This protocol is a two-step synthesis starting from 2,6-diisopropylaniline.

Step 1: Synthesis of this compound [1][2]

-

To a 1000 mL round-bottom flask, add methanol (500 mL), 2,6-diisopropylaniline (63.8 mL, 340 mmol), glyoxal (40 wt% aqueous solution, 19 mL, 170 mmol), and formic acid (1 mL).

-

Stir the resulting mixture at room temperature for 3 hours. A yellow precipitate will form.

-

Collect the yellow precipitate by filtration and wash it with cold methanol.

-

Dry the precipitate under vacuum overnight to yield this compound. (Yield: ~70%).

Step 2: Cyclization to 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) [1]

-

In a 5 L round-bottom flask, dissolve the dried this compound (200 g, 532 mmol) in ethyl acetate (2 L) with stirring.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate 500 mL conical flask, add paraformaldehyde (20.7 g, 690 mmol) to a 4N HCl solution in dioxane (212 mL, 851 mmol) and stir for 10 minutes.

-

Add the paraformaldehyde/HCl solution to the cooled diimine solution.

-

Allow the reaction mixture to stir at room temperature for 2 hours. A precipitate will form.

-

Collect the precipitate by filtration.

-

To purify, dissolve the precipitate in methanol (200 mL) and add sodium bicarbonate (15.0 g). Stir for 1 hour or until gas evolution ceases.

-

Remove the solids by filtration.

-

Reprecipitate the product from the filtrate by adding diethyl ether (250 mL).

-

Collect the white precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford IPr·HCl. (Yield: ~70%).

Protocol 2: In-situ Activation of IPr-Pd Catalyst for Suzuki-Miyaura Cross-Coupling

This protocol describes the in-situ generation of the active palladium-NHC catalyst from the IPr·HCl salt and its immediate use in a cross-coupling reaction.

Materials:

-

1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Sodium tert-butoxide (NaOtBu)

-

Aryl halide (e.g., 4-chlorotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-